molecular formula C₁₆H₁₄N₄O₆ B017154 Diacetyl-3,3'-dinitrobenzidine CAS No. 6378-90-1

Diacetyl-3,3'-dinitrobenzidine

Cat. No.: B017154
CAS No.: 6378-90-1
M. Wt: 358.31 g/mol
InChI Key: VGFDUXNDMUMYHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diacetyl-3,3’-dinitrobenzidine typically involves the nitration of N,N’-diacetylbenzidine. The process begins with the acetylation of benzidine using acetic anhydride to produce N,N’-diacetylbenzidine. This intermediate is then subjected to aromatic nitration using nitric acid to yield 3,3’-dinitro-N,N’-diacetylbenzidine. Finally, the protective acetyl groups are hydrolyzed to obtain Diacetyl-3,3’-dinitrobenzidine .

Chemical Reactions Analysis

Diacetyl-3,3’-dinitrobenzidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diacetyl-3,3’-dinitrobenzidine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Diacetyl-3,3’-dinitrobenzidine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions. These reactions can affect enzyme activity, protein interactions, and other cellular processes .

Comparison with Similar Compounds

Diacetyl-3,3’-dinitrobenzidine is similar to other nitrobenzidine compounds, such as 3,3’-dinitrobenzidine and 3,3’-diaminobenzidine. its unique acetyl groups provide distinct chemical properties and reactivity. Compared to 3,3’-dinitrobenzidine, Diacetyl-3,3’-dinitrobenzidine has additional acetyl groups that can be hydrolyzed, offering more versatility in chemical synthesis .

Similar compounds include:

Properties

IUPAC Name

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFDUXNDMUMYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403553
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-90-1
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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